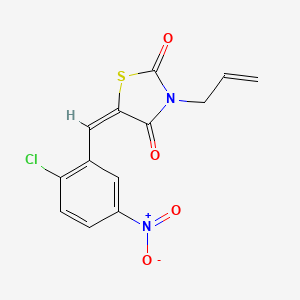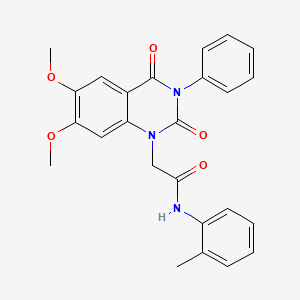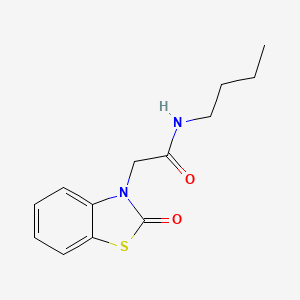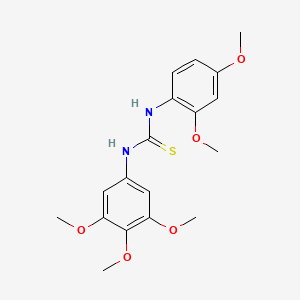![molecular formula C17H27NO B4777935 N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide](/img/structure/B4777935.png)
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide
Descripción general
Descripción
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide, also known as ACPD, is a chemical compound used in scientific research. This compound has been widely studied due to its potential applications in neuroscience, particularly in the study of glutamate receptors. In
Mecanismo De Acción
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide acts as an agonist for mGluRs, specifically mGluR1 and mGluR5. When this compound binds to these receptors, it activates a signaling pathway that leads to the release of intracellular calcium ions. This calcium influx can cause changes in neuronal excitability and synaptic plasticity, which are important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its activation of mGluRs, this compound has been shown to modulate the activity of other neurotransmitter systems, including GABA and dopamine. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide in lab experiments is its ability to activate specific mGluRs, allowing researchers to study the role of these receptors in various physiological processes. However, this compound has been shown to have non-specific effects on other neurotransmitter systems, which may complicate experimental results. Additionally, this compound has a short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide. One area of interest is the development of more selective agonists for specific mGluRs, which would allow for more targeted studies of these receptors. Additionally, researchers are exploring the potential therapeutic applications of this compound and other mGluR agonists in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, there is ongoing research into the biochemical and physiological effects of this compound and other glutamate receptor agonists, which may lead to a better understanding of the role of these receptors in the brain.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide is commonly used in neuroscience research due to its ability to activate metabotropic glutamate receptors (mGluRs). These receptors are involved in various physiological processes, including synaptic plasticity, learning, and memory. This compound has been used to study the role of mGluRs in these processes, as well as in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-2-15(18-16(19)14-3-4-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-15H,2-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTQQPZFQBUSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 1-(3-methoxypropyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4777865.png)

![N-(2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4777872.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4777890.png)

![2-[(2-hydroxyethyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4777911.png)
![2-[4-(4-butoxybenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4777916.png)

![3-methyl-N-[4-(N-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4777954.png)
![N-benzyl-2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4777959.png)
![ethyl 6-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4777961.png)